molecular formula C10H15NO4 B1375940 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one CAS No. 1349199-61-6

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

Cat. No.: B1375940
CAS No.: 1349199-61-6
M. Wt: 213.23 g/mol
InChI Key: OIFFGPWHSKSMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one involves several steps. One common method includes the reaction of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it can be used to study the interactions of spirocyclic compounds with biological targets. . In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one involves its interaction with molecular targets and pathways in biological systems. The spirocyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one is unique due to its spirocyclic structure, which imparts distinct three-dimensional profiles and reactivity . Similar compounds include 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane and 2-Oxa-6-azaspiro[3.3]heptane . These compounds share similar spirocyclic frameworks but differ in their functional groups and specific reactivity, making each compound unique in its applications and properties.

Properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFFGPWHSKSMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857213
Record name tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349199-61-6
Record name tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1349199-61-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one
Reactant of Route 2
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one
Reactant of Route 3
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one
Reactant of Route 4
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one
Reactant of Route 5
Reactant of Route 5
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one
Reactant of Route 6
Reactant of Route 6
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.